
7-Isopropylquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Isopropylquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of an isopropyl group at the 7th position and a hydroxyl group at the 4th position of the quinoline ring. This structural modification imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylquinolin-4-ol can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Green chemistry approaches, such as microwave-assisted synthesis and the use of recyclable catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 7-Isopropylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 3rd positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used, with reagents such as acetyl chloride and aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives .
科学的研究の応用
7-Isopropylquinolin-4-ol has a broad range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
作用機序
The mechanism of action of 7-Isopropylquinolin-4-ol involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microorganisms. In cancer treatment, it may interfere with cell division and induce apoptosis in cancer cells. The compound’s hydroxyl group allows it to form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
類似化合物との比較
Quinoline: The parent compound, known for its wide range of biological activities.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Chloroquine: A well-known antimalarial drug that shares the quinoline scaffold.
Uniqueness: 7-Isopropylquinolin-4-ol is unique due to the presence of the isopropyl group, which enhances its lipophilicity and membrane permeability. This structural feature may improve its efficacy in biological applications compared to other quinoline derivatives .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
7-propan-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H13NO/c1-8(2)9-3-4-10-11(7-9)13-6-5-12(10)14/h3-8H,1-2H3,(H,13,14) |
InChIキー |
IYUHJDORHQOMRE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC2=C(C=C1)C(=O)C=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


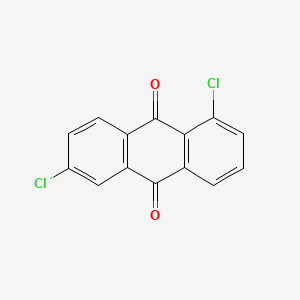

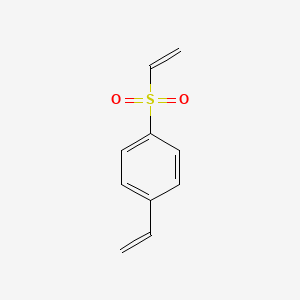
![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)

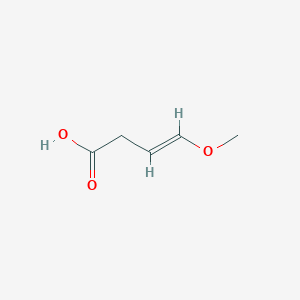
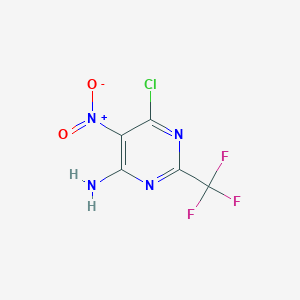
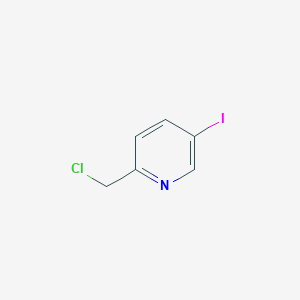
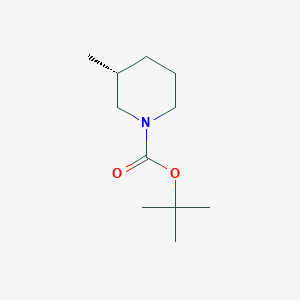
![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)
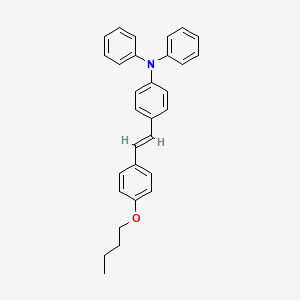
![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
